tert-butyl N-(2-chlorothiophen-3-yl)carbamate
Overview
Description
“tert-butyl N-(2-chlorothiophen-3-yl)carbamate” is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) .
Scientific Research Applications
Crystal Structure Analysis
The study by Baillargeon et al. (2017) explores isomorphous crystal structures, including derivatives of tert-butyl carbamate, highlighting the interactions through hydrogen and halogen bonds. This research aids in understanding molecular linkages and structural analysis in chemistry (Baillargeon et al., 2017).
Synthesis and Catalysis
Research by Storgaard and Ellman (2009) focuses on the rhodium-catalyzed enantioselective addition to tert-butyl carbamate derivatives, showcasing the compound's role in synthesizing chiral molecules. This process is crucial for the development of compounds with potential therapeutic applications (Storgaard & Ellman, 2009).
Structural Characterization and Molecular Interaction
Das et al. (2016) synthesized and analyzed two carbamate derivatives, revealing the importance of hydrogen bonding in forming three-dimensional architectures. Such studies contribute to material science and pharmaceutical chemistry by understanding molecular assembly (Das et al., 2016).
Synthetic Methodologies
Li et al. (2015) developed a high-yielding preparation method for a specific tert-butyl carbamate, emphasizing the advantages in simplicity, cost, yield, and industry applicability. This research is pivotal for large-scale synthesis and industrial processes (Li et al., 2015).
Deprotection Techniques
Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers. This study highlights an environmentally benign method for modifying protected groups in organic synthesis, which is crucial for pharmaceutical development (Li et al., 2006).
Energy Storage Applications
Yigit and Güllü (2017) designed novel poly(3,6-dithienylcarbazole) derivatives incorporating tert-butyl carbamate for use in high-performance electrochemical energy storage. This demonstrates the compound's potential in developing new materials for energy storage applications (Yigit & Güllü, 2017).
Reactivity and Synthesis of Bioactive Molecules
Brugier, Outurquin, and Paulmier (2001) investigated the reactivity of N-(3-thienyl)carbamates, including tert-butyl derivatives, for the preparation of bioactive molecules. This research is crucial for discovering new therapeutic agents and understanding chemical reactivity (Brugier, Outurquin, & Paulmier, 2001).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-chlorothiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQYVXVFXLHMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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